molecular formula C13H10N2 B1588435 4-Phenylamino-benzonitrile CAS No. 36602-01-4

4-Phenylamino-benzonitrile

Cat. No. B1588435
CAS RN: 36602-01-4
M. Wt: 194.23 g/mol
InChI Key: CDJDZWDNBFIGKY-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a mixture of sodium tert-butoxide (7.44 g, 77.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.38 g, 0.415 mmol) and rac-2,2-bis(diphenylphosphino)-1,1-binaphthyl (0.172 g, 0.277 mmol) was added a solution of 4bromobenzonitrile (10 g, 55.3 mmol) and benzylamine (6.5 mL, 0.11 mol) in toluene (100 mL) under nitrogen atmosphere, and the solution was stirred at 80° C. for 5 hours. The reaction mixture was allowed to room temperature, then, filtered through Celite pad to remove insoluble matter, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate), and 4-phenylamino-benzonitrile (6.7 g, 63%) was obtained as a yellow solid.
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Name
rac-2,2-bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.172 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1.C([NH2:23])C1C=CC=CC=1.[C:24]1(C)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2(P(C3C=CC=CC=3)C3C=CC=CC=3)CC=C3C(C=CC=C3)=C2C2C3C(=CC=CC=3)C=CC=2)C=CC=CC=1>[C:24]1([NH:23][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.38 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
rac-2,2-bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.172 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1(C(=C2C=CC=CC2=CC1)C1=CC=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.